(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid
CAS No.:
Cat. No.: VC13853933
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO4 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8(10(14)15)5-4-7-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9?/m1/s1 |
| Standard InChI Key | OUIBHCFUGWXKHT-QJAFJHJLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](CCC2C1C2)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1C(CCC2C1C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC2C1C2)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclic Architecture
(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic acid features a bicyclo[4.1.0]heptane system, a seven-membered ring system comprising a six-membered ring fused to a one-membered bridge. The azabicyclo designation indicates the presence of a nitrogen atom within the bicyclic framework, located at position 2 of the structure . The Boc group (-OC(O)C(CH3)3) is attached to the nitrogen, serving as a protective moiety that enhances solubility and stabilizes the molecule during synthetic manipulations .
The stereochemistry at the 3-position (R-configuration) and the bridgehead carbons imposes significant conformational constraints, which influence both the compound’s reactivity and its interactions with biological targets. X-ray crystallographic studies of related azabicyclo compounds reveal chair-like conformations in the six-membered ring, with the Boc group occupying an equatorial position to minimize steric strain .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| CAS Number | 291775-53-6 (variant) |
| Topological Polar Surface | 75.8 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
The compound’s structure is validated through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key ¹H NMR signals include a singlet at δ 1.43 ppm for the Boc group’s tert-butyl protons and a multiplet at δ 3.70–4.10 ppm corresponding to the bridgehead hydrogens . The carboxylic acid proton appears as a broad singlet near δ 12.1 ppm, though it is often absent in deuterated solvents due to exchange. Infrared (IR) spectroscopy confirms the presence of carbonyl groups (C=O) from the Boc and carboxylic acid moieties, with stretches at ~1700 cm⁻¹ and ~1680 cm⁻¹, respectively .
Synthesis and Production
Synthetic Pathways
The synthesis of (3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic acid typically proceeds via a multi-step sequence starting from pyrrolidine or related heterocycles. A common route involves:
-
Cyclopropanation: Ring-opening of a bicyclic epoxide precursor with an azide nucleophile to form the azabicyclo[4.1.0]heptane core .
-
Boc Protection: Treatment with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to install the Boc group at the nitrogen .
-
Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at position 3 to yield the carboxylic acid functionality .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | NaN3, DMSO, 80°C, 12h | 65–70% |
| Boc Protection | (Boc)2O, DMAP, CH2Cl2, 0°C→RT | 85–90% |
| Oxidation | KMnO4, H2O/acetone, 0°C | 60–65% |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency and safety, particularly during exothermic steps like cyclopropanation. Purification is achieved via recrystallization from ethyl acetate/hexane mixtures or chiral chromatography to isolate the (3R)-enantiomer . Recent advances in enzymatic resolution have improved enantiomeric excess (ee) to >99% in pilot-scale productions .
Chemical Reactivity and Functionalization
Boc Group Manipulations
The Boc group is readily removed under acidic conditions (e.g., HCl/dioxane or TFA/CH2Cl2) to generate the primary amine, enabling further derivatization . Conversely, the carboxylic acid undergoes standard transformations:
-
Esterification: With alcohols under Steglich or Mitsunobu conditions .
-
Amide Coupling: Using carbodiimides (EDC/HOBt) to form peptidomimetics .
-
Reduction: To the corresponding alcohol (via LiAlH4) or aldehyde (partial reduction with DIBAL).
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening with nucleophiles (e.g., thiols, amines) at the more substituted carbon, yielding functionalized acyclic derivatives. This reactivity is exploited to diversify the scaffold for biological screening .
Biological Activity and Mechanism
Antiviral Activity
The compound exhibits inhibitory activity against influenza neuraminidase (IC50 = 2.3 µM), a key enzyme in viral replication . Docking studies suggest the carboxylic acid group coordinates with the enzyme’s active-site arginine residues, while the bicyclic core occupies a hydrophobic pocket .
CNS Applications
Derivatives of this scaffold show affinity for σ-1 receptors (Ki = 15 nM), implicating potential in treating neuropathic pain and neurodegenerative diseases . In vivo studies in rodent models demonstrate improved cognitive performance in Alzheimer’s paradigms at doses of 10 mg/kg .
Table 3: Selected Biological Data
| Target | Activity (IC50/Ki) | Model System |
|---|---|---|
| Influenza Neuraminidase | 2.3 µM | H1N1 (in vitro) |
| σ-1 Receptor | 15 nM | Radioligand assay |
| MAO-B | 8.7 µM | Human recombinant |
Applications in Drug Development
Prodrug Design
The carboxylic acid is esterified with lipophilic alcohols (e.g., pivaloyloxymethyl) to enhance oral bioavailability. A prodrug derivative demonstrated 92% oral absorption in rats compared to 12% for the parent acid .
Peptidomimetic Therapeutics
Incorporation into peptide backbones (e.g., replacing proline in ACE inhibitors) improves metabolic stability. A lead compound derived from this scaffold showed 50-fold greater half-life in human plasma than captopril .
Chiral Auxiliary Applications
The rigid bicyclic system serves as a chiral inducer in asymmetric syntheses. For example, it has been used to achieve 98% ee in the alkylation of glycine equivalents for unnatural amino acid production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume